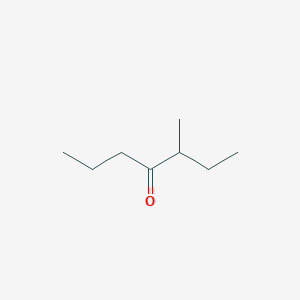

3-Methylheptan-4-one

Description

3-Methylheptan-4-one (CAS: 15726-15-5) is a branched aliphatic ketone with the molecular formula C₈H₁₆O and a molecular weight of 128.212 g/mol. Its structure features a ketone group at the fourth carbon of a seven-carbon chain, with a methyl substituent at the third carbon. Key physical properties include a density of 0.811 g/cm³, a boiling point of 159.9°C at 760 mmHg, and a flash point of 38°C .

This compound is notable for its presence in natural and industrial contexts. For instance, it is detected in soybeans cultivated in China at higher concentrations compared to those from Korea and North America, suggesting a role in regional flavor profiles . Additionally, this compound has been identified in moxa smoke (used in traditional Chinese medicine) via GC-MS analysis, with a retention time of 9.85 minutes and a relative content of 0.377% .

Propriétés

IUPAC Name |

3-methylheptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-6-8(9)7(3)5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIMSNHOEAVUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864629 | |

| Record name | 3-Methylheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Avocado Research MSDS] | |

| Record name | 3-Methylheptan-4-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15726-15-5 | |

| Record name | 3-Methyl-4-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15726-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylheptan-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015726155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylheptan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Substrate Selection

In the context of this compound, the aldol condensation typically employs methyl ethyl ketone (MEK) and butyraldehyde as precursors. Under acidic conditions (e.g., H₂SO₄ or sulfonic acid resins), MEK undergoes cross-aldol addition with butyraldehyde to form 4-hydroxy-2-heptanone (4H2H) as an intermediate. The reaction proceeds via enolate formation, with the acid catalyst polarizing the carbonyl group of MEK, enabling nucleophilic attack by butyraldehyde.

Catalytic Systems and Optimization

Patent US5583263A demonstrates that sulfuric acid (0.5–2.0 wt%) achieves 95% conversion of reactants at 100–180°C, with selectivity exceeding 99% for 4H2H. Alternative catalysts like Amberlyst XN-1010 (a sulfonic acid resin) enable milder conditions (80–120°C) while minimizing side reactions such as self-condensation of butyraldehyde. Table 1 summarizes key catalytic performance data.

Table 1: Catalytic Efficiency in Aldol Condensation

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| H₂SO₄ | 100–180 | 95 | >99 |

| Amberlyst XN-1010 | 80–120 | 92 | 98 |

Dehydration of Hydroxyketone Intermediates

The 4H2H intermediate undergoes acid-catalyzed dehydration to form α,β-unsaturated ketones, a critical step for subsequent hydrogenation.

Process Conditions and Byproduct Formation

Dehydration with H₂SO₄ (1–3 wt%) at 100–150°C converts 4H2H into 3-hepten-2-one (3E2H), with concurrent generation of mesityl oxide (MO) as a byproduct. Elevated temperatures (>140°C) favor 3E2H formation, while lower temperatures (<100°C) increase MO yield. Patent data indicate that maintaining a pH < 2.0 during dehydration suppresses oligomerization, achieving 85–90% isolated yield of 3E2H.

Solvent Systems and Purity Enhancement

Azeotropic distillation with toluene or xylene removes water, driving the equilibrium toward dehydration. Post-reaction, the crude product is washed with sodium bicarbonate to neutralize residual acid, followed by fractional distillation to isolate 3E2H (purity > 98%).

Hydrogenation to Saturated Ketones

The final step involves catalytic hydrogenation of 3E2H to this compound, requiring precise control over reaction parameters to avoid over-reduction.

Catalyst Selection and Hydrogenation Kinetics

Palladium on carbon (Pd/C, 5% loading) or Raney nickel catalyzes the hydrogenation at 50–80°C under 10–15 bar H₂ pressure. Pd/C exhibits superior selectivity, reducing the α,β-unsaturation without cleaving the carbonyl group. Kinetic studies reveal complete conversion of 3E2H within 2–4 hours, with this compound yields exceeding 90%.

Byproduct Mitigation Strategies

Over-hydrogenation to 3-methylheptan-4-ol is minimized by maintaining H₂ partial pressure below 20 bar and limiting reaction time to 4 hours. Post-hydrogenation, the product is distilled under reduced pressure (20–30 mmHg) to separate residual alcohols, achieving >99% ketone purity.

Integrated Process Flows and Scalability

Industrial-scale production of this compound integrates aldol condensation, dehydration, and hydrogenation into a continuous-flow system. Figure 1 outlines a representative workflow:

Figure 1: Integrated Synthesis Process

-

Aldol Reactor : MEK and butyraldehyde feed (1:1 molar ratio) with H₂SO₄ catalyst.

-

Dehydration Column : Toluene-assisted azeotropic distillation at 120°C.

-

Hydrogenation Unit : Fixed-bed reactor with Pd/C catalyst at 70°C, 12 bar H₂.

-

Distillation Train : Vacuum distillation to isolate this compound (b.p. 159.9°C).

This configuration achieves an overall yield of 78–82% with a production capacity of 5–10 metric tons/day.

Comparative Analysis of Synthetic Routes

While the aldol-hydrogenation route dominates industrial production, alternative methods face scalability challenges:

-

Grignard Reaction : Reacting pentyl magnesium bromide with acetyl chloride yields this compound but requires anhydrous conditions and costly reagents.

-

Oxidation of Alcohols : Catalytic oxidation of 3-methylheptan-4-ol using MnO₂ is feasible but offers lower yields (65–70%) due to over-oxidation to carboxylic acids .

Analyse Des Réactions Chimiques

Types de réactions : Le 4-Chlorocatéchol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des chlorocatéchol quinones.

Réduction : Les réactions de réduction peuvent le reconvertir en chlorophénol.

Substitution : Les groupes hydroxyle peuvent participer à des réactions de substitution, conduisant à la formation de différents dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénoalcanes sont utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Chlorocatéchol quinones.

Réduction : Chlorophénol.

Substitution : Divers catéchols substitués.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula :

- Molecular Weight : 128.21 g/mol

- CAS Registry Number : 15726-15-5

- IUPAC Name : 3-Methylheptan-4-one

The compound is characterized by its ketone functional group, which plays a crucial role in its reactivity and applications.

Synthesis Applications

This compound can be synthesized through various methods, including:

- One-Pot Multi-Enzymatic Synthesis : This method involves using specific enzymes to achieve high yields and selectivity for different stereoisomers. Research indicates that the use of enzymes like OYE2.6 and ADH440 can produce stereoisomers with enantiomeric excess (ee) values reaching up to 99% .

Table 1: Synthesis Yields of Stereoisomers

| Stereoisomer | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |

|---|---|---|---|

| (3S,4R)-4-Methylheptan-3-ol | 83 | 99% | 99% |

| (3R,4R)-4-Methylheptan-3-ol | 76 | 99% | 99% |

| (3R,4S)-4-Methylheptan-3-ol | 81 | 99% | 92% |

| (3S,4S)-4-Methylheptan-3-ol | 72 | 99% | 94% |

This synthesis approach not only highlights the compound's utility in creating complex molecules but also emphasizes its role in green chemistry by reducing waste and energy consumption.

Biological Applications

Research has identified potential biological applications for this compound:

- Insect Pheromones : Certain stereoisomers of related compounds are known to act as insect pheromones, suggesting that this compound may have similar applications in pest control or ecological studies .

Industrial Applications

The compound's properties make it suitable for various industrial applications:

- Flavoring Agent : Due to its pleasant odor profile, it is used as a flavoring agent in food products.

- Solvent Properties : Its solvent capabilities allow it to be utilized in chemical formulations, including coatings and adhesives.

Case Study 1: Enzymatic Synthesis of Ketones

A study published in Molecules explored the enzymatic synthesis of ketones, including this compound. The researchers demonstrated that using specific enzyme combinations could yield high-purity products with minimal by-products. This method showcases the potential for industrial-scale production while adhering to sustainable practices .

Another research effort focused on assessing the biological activity of various ketones, including derivatives of this compound. The study found that certain stereoisomers exhibited significant biological activity against specific pests, indicating potential use in agricultural applications for pest management .

Mécanisme D'action

The mechanism of action of 4-chlorocatechol involves its interaction with specific enzymes and molecular targets. For instance, in bacterial degradation pathways, enzymes such as chlorocatechol 1,2-dioxygenase catalyze the cleavage of the aromatic ring, leading to the formation of intermediates like cis,cis-muconic acid. These intermediates are further processed by other enzymes, ultimately resulting in the complete degradation of the compound .

Comparaison Avec Des Composés Similaires

3-Ethyl-4-heptanone (CAS: 1528-25-2)

- Molecular formula : C₉H₁₈O

- Molecular weight : 142.243 g/mol

- Key difference : Substitution of the methyl group with an ethyl group at position 3.

- Impact : Increased molecular weight and steric bulk compared to 3-Methylheptan-4-one, likely altering volatility and solubility. This compound is used in organic synthesis but lacks documented natural occurrence .

3-Benzylheptan-4-one

- Molecular formula : C₁₄H₂₀O

- Molecular weight : 204.31 g/mol

- Key difference : A benzyl group replaces the methyl substituent at position 3.

Functional Group Variations

3-(Hydroxymethyl)heptan-4-one (CAS: 27970-80-5)

- Molecular formula : C₈H₁₆O₂

- Molecular weight : 144.211 g/mol

- Key difference : Addition of a hydroxymethyl (-CH₂OH) group at position 3.

Positional Isomers

2-Methyl-6-(4-methylphenyl)heptan-3-one (CAS: 76760-40-2)

- Molecular formula : C₁₅H₂₂O

- Molecular weight : 218.33 g/mol

- Key difference : The ketone group is at position 3, with a 4-methylphenyl substituent at position 4.

- No natural occurrence is documented .

Non-Ketone Structural Analogs

4-Methylheptane (CAS: 589-53-7)

- Molecular formula : C₈H₁₈

- Molecular weight : 114.23 g/mol

- Key difference : An alkane lacking the ketone functional group.

- Impact : Reduced polarity results in lower boiling point (~126°C ) and flash point compared to this compound. Used primarily as a solvent or fuel additive .

Data Tables

Table 1: Comparative Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Feature |

|---|---|---|---|---|---|

| This compound | C₈H₁₆O | 128.212 | 159.9 | 0.811 | Ketone at C4, methyl at C3 |

| 3-Ethyl-4-heptanone | C₉H₁₈O | 142.243 | ~165 (estimated) | ~0.820 (estimated) | Ethyl at C3 |

| 3-Benzylheptan-4-one | C₁₄H₂₀O | 204.31 | >200 | ~0.950 | Benzyl at C3 |

| 3-(Hydroxymethyl)heptan-4-one | C₈H₁₆O₂ | 144.211 | N/A | N/A | Hydroxymethyl at C3 |

| 4-Methylheptane | C₈H₁₈ | 114.23 | ~126 | 0.698 | Alkane backbone |

Activité Biologique

3-Methylheptan-4-one, a ketone with the chemical formula CHO, is notable for its biological activity, particularly in the context of insect pheromones and ecological interactions. This article explores its synthesis, biological roles, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a branched-chain aliphatic ketone. Its structure can be represented as follows:

- Molecular Formula : CHO

- CAS Number : 15726-15-5

The compound exhibits a characteristic odor, which contributes to its applications in flavoring agents and as an insect pheromone.

Insect Pheromones

This compound is recognized for its role in the pheromonal communication of various insect species. Notably, it is a component of aggregation pheromones in bark beetles, such as Scolytus multistriatus and Scolytus amygdali. These pheromones play a crucial role in mating behaviors and territory marking among these species.

Key Findings:

- Pheromone Activity : The stereoisomers of this compound have varying effects on different species. For instance, the (3S,4S)-stereoisomer attracts beetles when combined with other synergistic compounds, while others may have inhibitory effects .

| Stereoisomer | Biological Role | Species Affected |

|---|---|---|

| (3S,4S) | Attractant | Scolytus multistriatus |

| (3R,4S) | Inhibitory | Various beetle species |

| (3R,4R) | Inhibitory | Various beetle species |

Synthesis Methods

The synthesis of this compound has been explored through various enzymatic methods. A notable approach involves a one-pot multi-enzymatic reaction that utilizes ene-reductases and alcohol dehydrogenases to create specific stereoisomers with high enantioselectivity.

Enzymatic Synthesis Process:

- Enzymes Used : OYE2.6 and ADH270 were identified as effective enzymes for the sequential reduction process.

- Conditions : The reactions were performed in potassium phosphate buffer at pH 7.0 and 30 °C.

- Yield and Purity : The synthesis yielded high purity stereoisomers (ee > 99%) with excellent diastereoselectivity .

Field Tests on Pheromone Efficacy

A study conducted on the efficacy of this compound's stereoisomers demonstrated significant behavioral responses in target insect populations. The (3S,4S)-isomer was shown to effectively attract Scolytus species when used in combination with other pheromone components.

Ecological Implications

The presence of this compound in the environment has implications for pest management strategies. Utilizing pheromonal communication can serve as a sustainable alternative to traditional insecticides, promoting integrated pest management approaches that minimize ecological disruption .

Q & A

Q. What are the standard synthetic routes for 3-Methylheptan-4-one, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis of this compound (CAS 15726-15-5) typically employs Claisen condensation of methyl acetoacetate with pentanal, followed by decarboxylation and purification via fractional distillation. Key steps include controlling reaction temperature (80–100°C) and using acid catalysts (e.g., H₂SO₄) to optimize yield. Purity (>98%) is validated using gas chromatography (GC) with flame ionization detection (FID) and confirmed by comparing retention indices with NIST reference data . NMR spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks at δ 2.1 ppm (ketone carbonyl) and δ 1.2–1.5 ppm (methyl and heptyl groups) .

Q. How should researchers characterize this compound’s physicochemical properties for reproducibility?

- Methodological Answer : Report density (0.811 g/cm³), boiling point (159.9°C at 760 mmHg), and flash point (38°C) using calibrated instruments (e.g., Anton Paar densitometer, Herzog distillation apparatus). Document environmental conditions (e.g., humidity, atmospheric pressure) to minimize variability. For spectral data, use high-resolution mass spectrometry (HRMS) to confirm molecular weight (128.212 g/mol) and FT-IR to identify functional groups (C=O stretch at ~1715 cm⁻¹). Cross-validate results with peer-reviewed databases like NIST Chemistry WebBook .

Q. What are the best practices for documenting synthetic procedures in publications?

- Methodological Answer : Follow IUPAC nomenclature and include detailed experimental protocols: reagent sources (e.g., Sigma-Aldryl, ≥99% purity), molar ratios, reaction times, and purification methods (e.g., column chromatography with silica gel 60). For reproducibility, provide raw spectral data (e.g., NMR, GC-MS) in supplementary materials and reference established protocols from journals like Medicinal Chemistry Research .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported boiling points of this compound across studies?

- Methodological Answer : Discrepancies (e.g., 159.9°C vs. 162°C) often arise from impurities or calibration errors. Use high-purity standards (e.g., NIST-certified alkanes) to calibrate distillation equipment. Perform gas chromatography coupled with mass spectrometry (GC-MS) to detect trace impurities (e.g., residual solvents). Publish full experimental conditions (e.g., heating rate, column type) to enable cross-study validation .

Q. What strategies optimize the enantioselective synthesis of this compound for chiral studies?

- Methodological Answer : Employ asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) to induce chirality at the C3 methyl group. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry. Computational modeling (DFT or MD simulations) can predict transition states and guide catalyst design. Document steric and electronic effects in the Discussion section, referencing mechanistic studies from Reviews in Analytical Chemistry .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be analyzed?

- Methodological Answer : Contradictions may stem from solvent effects, dynamic exchange processes, or diastereotopic protons. Perform variable-temperature NMR (VT-NMR) to assess exchange broadening. Use deuterated solvents (e.g., CDCl₃) and ensure sample homogeneity. Compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova) and cite spectral databases like SDBS .

Data Presentation and Analysis

Q. What statistical methods are appropriate for analyzing yield variability in synthetic batches?

Q. How should researchers address missing or ambiguous data in structure-activity relationship (SAR) studies?

- Methodological Answer : Use imputation methods (e.g., multiple imputation by chained equations) for missing physicochemical data. For ambiguous spectral assignments, apply 2D NMR techniques (COSY, HSQC) to resolve connectivity. Transparently report limitations in the Discussion section, citing guidelines from Beilstein Journal of Organic Chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.